Indium hexafluoropentanedionate

Description

Properties

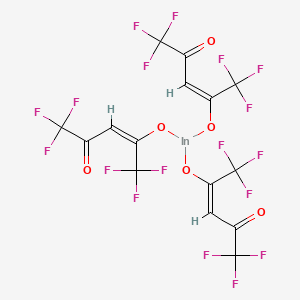

Molecular Formula |

C15H3F18InO6 |

|---|---|

Molecular Weight |

735.97 g/mol |

IUPAC Name |

(E)-4-bis[[(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1,5,5,5-hexafluoropent-3-en-2-one |

InChI |

InChI=1S/3C5H2F6O2.In/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |

InChI Key |

ROHABQYZMNMONF-VRBCMZOBSA-K |

Isomeric SMILES |

C(=C(/O[In](O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F)O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F)\C(F)(F)F)\C(=O)C(F)(F)F |

Canonical SMILES |

C(=C(C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Comparison: Indium Acetylacetonate vs. Indium Hexafluoropentanedionate

The following technical guide details the physicochemical, mechanistic, and application-specific differences between Indium(III) acetylacetonate and Indium(III) hexafluoropentanedionate .

A Guide for Materials Scientists and Radiopharmaceutical Developers

Executive Summary

Indium(III) acetylacetonate [In(acac)₃] and Indium(III) hexafluoropentanedionate [In(hfac)₃] represent two distinct classes of coordination compounds used primarily as precursors for indium-based thin films (CVD/ALD) and, in the case of the acetylacetonate, as a specialized radiopharmaceutical labeling agent.

-

In(acac)₃ is the industry standard for cost-effective Indium Tin Oxide (ITO) deposition and is the biologically preferred ligand for cellular labeling (e.g., ¹¹¹In-platelets) due to its lipophilicity and kinetic stability.

-

In(hfac)₃ is a fluorinated derivative designed for low-temperature CVD/ALD . The electron-withdrawing trifluoromethyl (-CF₃) groups significantly increase volatility and Lewis acidity, enabling deposition at lower temperatures, albeit with the risk of fluorine contamination and higher toxicity.

Molecular Structure & Electronic Properties

The core difference lies in the ligand substitution at the 1,5-positions of the

| Feature | Indium(III) acetylacetonate | Indium(III) hexafluoropentanedionate |

| Formula | In(C₅H₇O₂)₃ | In(C₅HF₆O₂)₃ |

| Ligand | Acetylacetonate (acac) | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedionate (hfac) |

| Substituents | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) |

| Lewis Acidity | Moderate | High (Metal center is electron-deficient) |

| Dipole Moment | Low (Symmetric) | Low (Symmetric), but local C-F dipoles reduce intermolecular Van der Waals forces |

Structural Visualization (Logic Flow)

The following diagram illustrates how the ligand substitution propagates changes in physical properties:

Figure 1: Mechanistic impact of ligand fluorination on precursor properties.

Physicochemical Properties Data

The fluorination of the ligand in In(hfac)₃ drastically reduces intermolecular attractive forces compared to the hydrogen-bonded networks often found in non-fluorinated analogs. This results in superior volatility, a critical parameter for Atomic Layer Deposition (ALD).

| Property | In(acac)₃ | In(hfac)₃ |

| CAS Number | 14405-45-9 | 34110-72-0 |

| Molar Mass | 412.15 g/mol | 735.97 g/mol |

| Appearance | White to pale yellow crystals | White/Colorless crystals or powder |

| Melting Point | 187–189 °C | ~80–110 °C (varies by hydration/purity) |

| Sublimation Temp | ~160–180 °C (at reduced pressure) | < 100 °C (High vapor pressure) |

| Solubility | Soluble in benzene, alcohols, chloroform | Highly soluble in fluorinated solvents, ethers |

| Water Stability | Hydrolytically unstable (slow) | Hydrolytically unstable (fast) |

Critical Note on Volatility: In(hfac)₃ exhibits a vapor pressure approximately 10–100x higher than In(acac)₃ at equivalent temperatures. This allows for lower evaporator temperatures in CVD systems, reducing the risk of premature thermal decomposition in the delivery lines.

Applications in Drug Development & Radiopharmacy

While both compounds are "indium complexes," their roles in life sciences are strictly divided. In(hfac)₃ is rarely used in bio-applications due to the toxicity of the fluorinated ligand and potential release of fluoride ions.

Indium-111 Acetylacetonate (¹¹¹In-acac)

In drug development and nuclear medicine, ¹¹¹In-acac is a critical tool for labeling blood components (platelets and leukocytes).

-

Mechanism: ¹¹¹In-acac is a neutral, lipophilic complex. It passively diffuses across the cell membrane. Once inside the cytoplasm, the indium undergoes transchelation —it binds to cytoplasmic proteins (which have higher affinity than acac), effectively trapping the radionuclide inside the cell.

-

Protocol Overview:

-

Harvest platelets from whole blood (acid-citrate-dextrose anticoagulant).

-

Incubate with ¹¹¹In-acac (in Tris buffer) for 15–30 mins at 22°C.

-

Wash to remove unbound tracer.

-

Resuspend in plasma for reinjection.

-

Biological Pathway Diagram

Figure 2: Passive diffusion and transchelation mechanism of In(acac)₃ in cellular labeling.

Materials Science: CVD and ALD Protocols

For researchers developing transparent conductive oxides (TCOs) or semiconductors (IGZO, In₂O₃), the choice between acac and hfac is a trade-off between process window and film purity .

Indium(III) Acetylacetonate (Standard)[1][2][3][4][5]

-

Use Case: High-quality In₂O₃ films where carbon contamination must be minimized (though some carbon is inevitable) and fluorine is unacceptable.

-

Decomposition: Occurs via radical cleavage of the ligand. Requires higher substrate temperatures (>350°C) for complete decomposition.

-

Oxidant: Typically requires O₂ or H₂O.

Indium(III) Hexafluoropentanedionate (Low-Temp)

-

Use Case: Low-temperature deposition on temperature-sensitive substrates (e.g., polymers).

-

Risk: Fluorine Contamination . The C-F bonds are strong, but decomposition can lead to F-doping in the film, which may alter electrical properties (carrier mobility) unintentionally.

-

Lewis Acid Adducts: In(hfac)₃ is a strong Lewis acid and is often sold or used as an adduct (e.g., In(hfac)₃·diglyme) to improve stability and handling.

Experimental Protocol: MOCVD of In₂O₃ using In(acac)₃

-

Precursor Loading: Load 1.0 g of In(acac)₃ into the sublimator zone.

-

Transport: Heat sublimator to 160°C . Use Argon carrier gas (50 sccm).

-

Line Heating: Heat transport lines to 170°C to prevent condensation.

-

Reaction: Substrate (Si or Glass) held at 400–500°C . Introduce O₂ (100 sccm) in the mixing chamber.

-

Pressure: Maintain reactor pressure at 5–10 Torr.

Safety & Toxicology

-

In(acac)₃:

-

Hazards: Irritant to eyes, skin, respiratory system.

-

Chronic: Potential liver/kidney toxicity upon long-term exposure (indium toxicity).

-

-

In(hfac)₃:

-

Hazards: Severe Irritant / Corrosive .

-

Specific Risk: Hydrolysis releases Hexafluoroacetylacetone , which can further degrade to release HF (Hydrofluoric Acid) traces in moist environments.

-

Handling: Must be handled in a glovebox (Ar/N₂ atmosphere).

-

References

-

Sigma-Aldrich. Indium(III) acetylacetonate Product Specification & MSDS. Link

-

Peters, A. M., et al. (1985). "Intrahepatic kinetics of indium-111-labelled platelets." Thrombosis and Haemostasis. Link

-

Maruyama, T., & Fukui, K. (1991).[1] "Indium-tin oxide thin films prepared by chemical vapor deposition."[2][1][3] Journal of Applied Physics. Link[1]

-

Ereztech. Indium(III) hexafluoroacetylacetonate (hfac) Precursor Data. Link

-

Rigaku Application Note. Thermal change of indium acetylacetonate (TA5001). Link

Sources

Solubility of Indium hexafluoropentanedionate in organic solvents

An In-Depth Technical Guide to the Solubility of Indium(III) Hexafluoroacetylacetonate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Indium(III) hexafluoroacetylacetonate, often abbreviated as In(hfa)₃, is a key organometallic precursor in the fabrication of advanced materials, particularly for depositing indium-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The efficacy of these processes is critically dependent on the controlled delivery of the precursor, which often involves its dissolution in an appropriate organic solvent. This guide provides a comprehensive examination of the solubility characteristics of In(hfa)₃. We delve into the molecular properties that govern its solubility, the theoretical principles of dissolution, and a detailed analysis of its behavior in various classes of organic solvents. Drawing parallels with the more extensively studied indium(III) acetylacetonate [In(acac)₃] and other metal β-diketonates, this paper offers predictive insights and establishes a framework for solvent selection and solubility determination. A detailed, self-validating experimental protocol for quantifying solubility is also presented for researchers and process engineers.

Introduction: The Critical Role of Solubility in Precursor Chemistry

Indium-based materials, such as indium oxide (In₂O₃) and indium tin oxide (ITO), are indispensable in modern electronics as transparent conductive oxides for displays, solar cells, and LEDs.[1][2] The synthesis of high-quality thin films of these materials frequently employs volatile coordination complexes like Indium(III) hexafluoroacetylacetonate as precursors.[1] The choice of solvent and the resulting solubility of the precursor are paramount, directly influencing the stability of the precursor solution, the rate of mass transport, and the reproducibility of the deposition process. A thorough understanding of the precursor's solubility is, therefore, not merely an academic exercise but a fundamental requirement for process optimization and technological advancement.

This guide addresses the solubility of In(hfa)₃ from a first-principles perspective, grounded in established chemical theories and supported by empirical data from analogous compounds.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In(hfa)₃ is a coordination complex featuring a central Indium(III) ion octahedrally coordinated to three bidentate hexafluoroacetylacetonate (hfa⁻) ligands.[1][2]

Key structural features influencing solubility include:

-

Coordination Sphere: The three bulky hfa⁻ ligands effectively encase the central In³⁺ ion. This steric shielding minimizes strong, direct interactions between the charged metal center and polar solvent molecules, reducing the likelihood of solvation at the metal center.[3]

-

Fluorination: The presence of twelve fluorine atoms on the periphery of the molecule is the most distinguishing feature compared to its non-fluorinated analog, In(acac)₃. The highly electronegative fluorine atoms create a nonpolar, fluorinated "sheath." This significantly increases the molecule's volatility and enhances its affinity for nonpolar and moderately polar aprotic solvents.

-

Lack of Charge: As a neutral complex, its dissolution does not involve dissociation into ions. The primary energetic considerations are overcoming the crystal lattice energy and establishing favorable solute-solvent interactions.[3]

Caption: 2D representation of the In(hfa)₃ coordination complex.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is governed by thermodynamics, primarily the Gibbs free energy of mixing. A negative Gibbs free energy change favors dissolution. This process can be conceptually broken down into two main steps: the breaking of solute-solute bonds (crystal lattice energy) and the formation of solute-solvent interactions (solvation energy).

The "Like Dissolves Like" Principle

This principle is a useful heuristic based on intermolecular forces.[4][5]

-

Polar Solutes dissolve in Polar Solvents due to favorable dipole-dipole or hydrogen bonding interactions.

-

Nonpolar Solutes dissolve in Nonpolar Solvents through London dispersion forces.

In(hfa)₃ is best described as a nonpolar molecule with some localized polarity around the oxygen atoms of the chelate ring. Its large, fluorinated exterior makes it predominantly nonpolar in character. Therefore, it is expected to be readily soluble in nonpolar and weakly polar organic solvents.[6][7] Its solubility in highly polar solvents, especially protic ones like water or simple alcohols, is expected to be low.[1][8]

Key Factors Affecting Solubility

Several physical and chemical factors modulate the solubility of In(hfa)₃:

-

Temperature: For most solid solutes, solubility increases with temperature.[4][5] The additional thermal energy helps overcome the crystal lattice energy of the solid. Recent studies on similar iron(III) β-diketonate compounds confirm that solubility consistently increases with rising temperature in various organic solvents.[9][10]

-

Solvent Polarity: As discussed, solvents with low to moderate polarity are predicted to be most effective. Solvents like benzene, toluene, tetrahydrofuran (THF), and chlorinated hydrocarbons are expected to be good candidates.

-

Molecular Size and Shape: The large size of the In(hfa)₃ molecule means that more solvent molecules are required to surround it, which can sometimes hinder solubility compared to smaller molecules.[4]

-

Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under typical laboratory conditions.[4]

Caption: Thermodynamic steps in the dissolution of In(hfa)₃.

Solubility Profile Across Organic Solvent Classes

While extensive quantitative solubility data for In(hfa)₃ is not widely published, a robust profile can be constructed from qualitative observations and data from analogous metal acetylacetonates (M(acac)₃).[6][7][11] Metal acetylacetonates are generally known for their good solubility in organic solvents.[6][7]

| Solvent Class | Representative Solvents | Expected Solubility of In(hfa)₃ | Rationale & Comparative Insights |

| Nonpolar Aprotic | Hexane, Benzene, Toluene | High | Favorable dispersion forces between the solvent and the fluorinated ligands. In(acac)₃ is readily soluble in benzene.[1][8] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate | High to Moderate | Good solubility is expected due to a combination of dispersion forces and dipole-dipole interactions. Studies on Ru(acac)₃ and Fe(acac)₃ show good solubility across THF, DCM, and MeCN.[11] Fe(acac)₃ solubility has been quantified in ethyl acetate and THF.[9][10] |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The energy cost of disrupting the strong hydrogen-bonding network of the solvent is not sufficiently compensated by the weak interactions with the nonpolar In(hfa)₃ molecule. Most M(acac)₃ complexes are insoluble in water.[7] |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The following describes a static analytical method, which is a self-validating approach to ensure equilibrium is achieved.

Principle

An excess of the solid solute is stirred in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). A filtered aliquot of the supernatant is then analyzed to determine the concentration of the dissolved solute.

Materials and Equipment

-

Indium(III) hexafluoroacetylacetonate (solute)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or stirred water bath

-

Vials with airtight caps

-

Syringe filters (e.g., 0.2 μm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Inductively Coupled Plasma (ICP-MS) instrument.

Step-by-Step Methodology

-

Preparation: Add an excess amount of In(hfa)₃ to a series of vials. The excess should be clearly visible as undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for at least 48-72 hours. To validate that equilibrium has been reached, samples can be taken at 24, 48, and 72 hours. The concentration should plateau when equilibrium is achieved.

-

Sampling: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or ICP-MS method to determine the concentration of In(hfa)₃.

-

Calculation: Convert the measured concentration back to the original undiluted sample to determine the solubility, typically expressed in g/L, mol/L, or mole fraction.

Caption: Workflow for experimental solubility determination.

Conclusion

Indium(III) hexafluoroacetylacetonate is a nonpolar coordination complex whose solubility is primarily dictated by the principle of "like dissolves like." Its fluorinated periphery grants it high solubility in nonpolar and moderately polar aprotic organic solvents such as hydrocarbons, ethers, and chlorinated solvents. Conversely, it exhibits poor solubility in highly polar, protic solvents like water and alcohols. The solubility is expected to increase with temperature, a critical parameter for preparing precursor solutions for chemical vapor deposition applications. While direct quantitative data remains sparse, a strong predictive understanding can be achieved by leveraging data from analogous metal β-diketonate complexes. The provided experimental protocol offers a robust framework for researchers to generate precise and reliable solubility data, essential for the continued development and optimization of advanced material fabrication processes.

References

- [Author], [Year]. Experiment 1 Determination of Solubility Class.

- Mondal, B., & Balasubramanian, S. (2018). Solubility model of metal complex in ionic liquids from first principle calculations. Physical Chemistry Chemical Physics, 20(2), 1146-1153.

- AAT Bioquest. (2022). What factors affect solubility?.

- Wikipedia contributors. (2023). Metal acetylacetonates. In Wikipedia, The Free Encyclopedia.

- Department of Chemistry, The Chinese University of Hong Kong. Experiment 1 Complex Formation and Solubility Product.

- Harrigan, T. L., et al. (2020). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Molecules, 25(18), 4286.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Grokipedia. (n.d.). Indium acetylacetonate.

- Ataman Kimya. IRON ACETYLACETONATE.

- ResearchGate. (2025). Solubility measurements of noble metal acetylacetonates in supercritical carbon dioxide by high performance liquid chromatography (HPLC).

- Wikipedia contributors. (2023). Tris(acetylacetonato)cobalt(III). In Wikipedia, The Free Encyclopedia.

- Mondal, B., & Balasubramanian, S. (2018). Solubility model of metal complex in ionic liquids from first principle calculations. Physical Chemistry Chemical Physics, 20(2), 1146-1153.

- Li, Y., et al. (2024). Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents. Journal of Chemical & Engineering Data.

- Li, Y., et al. (2024). Determination of Solubility and Thermodynamic Analysis of Iron(III) β‑Diketonate Compounds in Pure Solvents. ACS Publications.

- Nomura, T., & Iwagami, H. (1976). Solvation of Metal Acetylacetonate in Organic Solvents. Bulletin of the Chemical Society of Japan, 49(10), 3223-3225.

- Wikipedia contributors. (2023). Indium acetylacetonate. In Wikipedia, The Free Encyclopedia.

- ChemicalBook. (2026). INDIUM ACETYLACETONATE.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Indium acetylacetonate - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 7. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 8. INDIUM ACETYLACETONATE | 14405-45-9 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Vapor Pressure Determination of Indium(III) Hexafluoropentanedionate

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the vapor pressure of Indium(III) hexafluoropentanedionate, a key precursor in various advanced material applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the volatility and thermal behavior of this organometallic compound.

Introduction: The Significance of Vapor Pressure for Indium(III) Hexafluoropentanedionate

Indium(III) hexafluoropentanedionate, often abbreviated as In(hfac)₃, is a metal-organic compound of significant interest due to its volatility and thermal stability. These properties make it a valuable precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques used in the fabrication of indium-based thin films, such as transparent conducting oxides (e.g., indium tin oxide, ITO). The vapor pressure of In(hfac)₃ is a critical parameter in these processes, as it directly influences the mass transport rate of the precursor to the substrate, thereby affecting the deposition rate and the quality of the resulting film.

An accurate knowledge of the vapor pressure as a function of temperature is essential for:

-

Process Control and Reproducibility: Ensuring consistent and repeatable deposition results.

-

Precursor Delivery System Design: Optimizing the design of vaporizers and delivery lines.

-

Modeling of Deposition Processes: Developing accurate simulations of CVD and ALD processes.

This guide will delve into the theoretical underpinnings of vapor pressure and provide detailed experimental protocols for its measurement, empowering researchers to accurately characterize this crucial property of Indium(III) hexafluoropentanedionate.

Theoretical Framework: The Clausius-Clapeyron Equation

The relationship between the vapor pressure of a substance and its temperature is fundamentally described by the Clausius-Clapeyron equation.[1] This thermodynamic relationship is crucial for understanding and predicting the phase behavior of materials. The differential form of the equation is:

Where:

-

dP/dT is the rate of change of vapor pressure with respect to temperature.

-

ΔH is the molar enthalpy of vaporization (or sublimation).

-

T is the absolute temperature.

-

ΔV is the change in molar volume between the gas and condensed (liquid or solid) phases.

For the transition from a condensed phase to a vapor phase at temperatures well below the critical point, the molar volume of the vapor is significantly larger than that of the condensed phase. Therefore, ΔV can be approximated by the molar volume of the gas. Assuming the vapor behaves as an ideal gas (V = RT/P), the Clausius-Clapeyron equation can be integrated to yield a more practical form:

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔH_vap is the molar enthalpy of vaporization (assumed to be constant over the temperature range).

-

R is the ideal gas constant.

A plot of ln(P) versus 1/T (a van't Hoff plot) should yield a straight line with a slope of -ΔH_vap / R. This relationship is the cornerstone for the experimental determination of vapor pressure.

Experimental Methodologies for Vapor Pressure Determination

The low vapor pressure of many metal-organic compounds, including Indium(III) hexafluoropentanedionate, at moderate temperatures necessitates the use of sensitive measurement techniques. The two most common and reliable methods are Thermogravimetric Analysis (TGA) and the Knudsen Effusion Method.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a sample is monitored over time as the temperature changes.[2][3][4][5] For volatile compounds, the rate of mass loss due to sublimation or evaporation can be directly related to the vapor pressure.

Principle: The rate of mass loss (dm/dt) from a sample in a TGA instrument under controlled conditions is proportional to its vapor pressure (P). The relationship is often described by the Langmuir equation for free evaporation:

Where:

-

α is the vaporization coefficient.

-

A is the surface area of the sample.

-

M is the molar mass of the substance.

-

R is the ideal gas constant.

-

T is the absolute temperature.

To obtain absolute vapor pressure values, the TGA system is typically calibrated using a reference material with a well-known vapor pressure.

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified standards.

-

Reference Material Analysis:

-

Accurately weigh a small amount (typically 5-10 mg) of a reference standard (e.g., benzoic acid) into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

Record the mass loss as a function of temperature.

-

Use the known vapor pressure data of the reference material and the measured mass loss rate to determine the instrument-specific calibration factor at various temperatures.

-

-

Sample Analysis (Indium(III) hexafluoropentanedionate):

-

Accurately weigh a similar amount of In(hfac)₃ into an identical TGA crucible.

-

Subject the sample to the same temperature program and atmospheric conditions as the reference material.

-

Record the mass loss curve.

-

-

Data Analysis:

-

From the mass loss curve of In(hfac)₃, calculate the rate of mass loss (dm/dt) at different temperatures.

-

Using the calibration factor obtained from the reference material, calculate the vapor pressure of In(hfac)₃ at each corresponding temperature.

-

Plot ln(P) versus 1/T to generate the vapor pressure curve and determine the enthalpy of sublimation/vaporization from the slope.

-

Knudsen Effusion Method

The Knudsen effusion method is a classic and highly accurate technique for determining the vapor pressure of substances with low volatility.[6][7][8][9][10]

Principle: A sample is placed in a sealed container (a Knudsen cell) with a small, well-defined orifice. The cell is heated in a high-vacuum environment. Molecules from the sample effuse through the orifice at a rate that is proportional to the vapor pressure inside the cell. The rate of mass loss is measured, and from this, the vapor pressure can be calculated using the Hertz-Knudsen equation:

Where:

-

P is the vapor pressure.

-

dm/dt is the rate of mass loss.

-

A_o is the area of the orifice.

-

C is the Clausing factor (a correction for the non-ideal geometry of the orifice).

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

M is the molar mass of the effusing vapor.

-

Cell Preparation and Sample Loading:

-

Thoroughly clean and degas the Knudsen cell.

-

Accurately measure the dimensions of the effusion orifice.

-

Load a small amount of Indium(III) hexafluoropentanedionate into the cell.

-

-

Experimental Setup:

-

Place the loaded Knudsen cell in a high-vacuum chamber.

-

The mass of the cell can be monitored in-situ using a microbalance (as in TGA-Knudsen setup) or measured before and after the experiment for a given time at a constant temperature.

-

-

Measurement:

-

Evacuate the chamber to a high vacuum (typically < 10⁻⁵ mbar).

-

Heat the Knudsen cell to a desired temperature and allow it to stabilize.

-

Monitor the mass loss of the sample over a specific period.

-

Repeat the measurement at several different temperatures to obtain a range of data points.

-

-

Data Analysis:

-

Calculate the rate of mass loss (dm/dt) at each temperature.

-

Use the Hertz-Knudsen equation to calculate the vapor pressure at each temperature.

-

Construct a van't Hoff plot (ln(P) vs. 1/T) to determine the vapor pressure curve and the enthalpy of sublimation.

-

Data Presentation and Expected Results

While specific experimental data for Indium(III) hexafluoropentanedionate is not widely published, we can anticipate its behavior based on similar metal acetylacetonate and hexafluoroacetylacetonate compounds. The introduction of fluorine atoms in the ligands generally increases the volatility of the complex compared to its non-fluorinated analogues.[11]

The experimentally determined vapor pressure data should be presented in a clear and structured format.

Table 1: Representative Vapor Pressure Data for a Metal-Organic Precursor

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Vapor Pressure (Pa) | ln(P) |

| 100 | 373.15 | 0.00268 | 10 | 2.30 |

| 110 | 383.15 | 0.00261 | 25 | 3.22 |

| 120 | 393.15 | 0.00254 | 60 | 4.09 |

| 130 | 403.15 | 0.00248 | 135 | 4.91 |

| 140 | 413.15 | 0.00242 | 290 | 5.67 |

| 150 | 423.15 | 0.00236 | 590 | 6.38 |

Note: This is illustrative data and does not represent actual measured values for Indium(III) hexafluoropentanedionate.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: Workflow for Vapor Pressure Determination using TGA.

Caption: Workflow for Vapor Pressure Determination using Knudsen Effusion.

Safety Considerations

Indium(III) hexafluoropentanedionate, like many metal-organic compounds and fluorinated materials, requires careful handling.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: While specific toxicity data for In(hfac)₃ may be limited, it is prudent to treat it as a potentially harmful substance. Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Thermal Decomposition: Heating the compound can lead to the release of potentially hazardous decomposition products. Ensure that the exhaust from the experimental apparatus is properly vented.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety and handling information before working with this or any chemical.

Conclusion

The determination of the vapor pressure curve for Indium(III) hexafluoropentanedionate is a critical step in the development and optimization of deposition processes for indium-based materials. This technical guide has outlined the fundamental principles and provided detailed experimental workflows for two robust methods: Thermogravimetric Analysis and the Knudsen Effusion Method. By following these protocols, researchers can obtain accurate and reliable vapor pressure data, leading to improved process control and the successful fabrication of high-quality thin films.

References

-

Per- and Polyfluoroalkyl Substances (PFASs) Determined Using the Knudsen Effusion Method. National Institutes of Health. [Link]

-

CRC Handbook of Chemistry and Physics - VAPOR PRESSURE. Taylor & Francis. [Link]

-

Knudsen Effusion. University of Texas at Dallas. [Link]

-

Knudsen effusion mass spectrometry studies on metal halides performed in 1990-2014. ResearchGate. [Link]

-

Determination of Vapor Pressure and the Enthalpy of Vaporization by TGA. Mettler Toledo. [Link]

-

Experimental values of vapor pressures of the compounds studied. ResearchGate. [Link]

-

Knudsen effusion mass spectrometry (KEMS). MSI. [Link]

-

Vapor pressure(a) and Thermogravimetric(b) of indium precursors. [Link]

-

Vapor pressure determination by thermogravimetry. ResearchGate. [Link]

-

THE VAPOR PRESSURE OF INDIUM. U.S. Department of Energy. [Link]

-

Knudsen Effusion Mass Spectrometry: Principles and Applications. NASA. [Link]

-

Estimation of vapour pressure and partial pressure of subliming compounds by low-pressure thermogravimetry. Indian Academy of Sciences. [Link]

-

Vapor Pressure of Organic Compounds. Measurement and Correlation. VŠChT Praha. [Link]

-

Vapor pressure determination by thermogravimetry. Semantic Scholar. [Link]

-

Vapour pressure and vaporization heat of molecules that associate in the gas phase. Nanyang Technological University. [Link]

-

Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. PubMed. [Link]

-

Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. NIST. [Link]

-

Temperature dependences of the saturated vapor pressure over the solid (sublimation process) and liquid (vaporization process) Ir(III) β-dikenonates. ResearchGate. [Link]

Sources

- 1. old.vscht.cz [old.vscht.cz]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scranton.edu [scranton.edu]

- 8. researchgate.net [researchgate.net]

- 9. msinstruments.us [msinstruments.us]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. researchgate.net [researchgate.net]

Precision Engineering of Indium Thin Films: A Guide to Precursor Selection for Low-Thermal-Budget CVD/ALD

Executive Summary: The Thermal Budget Paradox

In the development of next-generation flexible electronics (IGZO TFTs) and back-end-of-line (BEOL) compatible semiconductors, researchers face a critical thermodynamic paradox: Indium Oxide (In₂O₃) and Indium Nitride (InN) require high energy to crystallize, yet polymer substrates and sensitive underlayers demand process temperatures below 250°C (and often <150°C).

Standard precursors like Trimethylindium (TMIn) are kinetically stable but require high thermal activation or plasma assistance to break In-C bonds, often leading to carbon contamination at low temperatures. This guide provides a mechanism-driven framework for selecting alternative indium precursors—specifically focusing on amidinates, formamidinates, and cyclopentadienyls —that offer lower activation energies for ligand exchange, enabling high-purity deposition within strict thermal budgets.

The Thermodynamics of Low-Temperature Deposition

To achieve high-quality films at low temperatures (<250°C), the precursor must not rely on thermal decomposition (pyrolysis). Instead, it must rely on favorable surface exchange reactions (chemisorption).

-

The Challenge: Carbon incorporation. At low T, incomplete ligand removal traps carbon, destroying carrier mobility.

-

The Solution: Precursors with In-N or In-O bonds (rather than In-C) often react more readily with co-reactants like H₂O or O₃ via proton transfer, bypassing the high energy barrier of breaking strong In-C bonds.

Mechanism Visualization: Ligand Exchange Pathways

The following diagram contrasts the high-energy alkyl pathway vs. the low-energy amidinate pathway.

Precursor Landscape Analysis[1]

The following table synthesizes critical data for the most relevant precursors. Note the distinction between "Volatility" (vapor pressure) and "Reactivity" (deposition temperature).

Table 1: Comparative Matrix of Indium Precursors[2]

| Precursor Class | Specific Compound | Formula | Melting Pt. (°C) | Deposition Window (°C) | Volatility | Key Risk/Advantage |

| Alkyls | TMIn (Trimethylindium) | In(CH₃)₃ | 88 | 200–500+ | High (Sublimes) | Risk: Pyrophoric.[1] Poor low-T reactivity without Plasma. High Carbon impurity at <250°C. |

| Cyclopentadienyls | InCp (Cyclopentadienyl Indium) | In(C₅H₅) | ~140 (dec) | 160–250 | High (Sublimes ~40°C) | Advantage: High volatility. Risk: Low thermal stability; can decompose to In metal if T > 300°C. |

| Formamidinates | In(famd)₃ | In(iPr-N-CH-N-iPr)₃ | Solid | 150–275 | Moderate | Holy Grail: Enables ALD at 150°C with H₂O. Excellent purity (In-N bonds). |

| Amidinates | In(amd)₃ | In(iPr-N-CMe-N-iPr)₃ | Solid | 200–300 | Moderate | Stable: More thermally stable than formamidinates, but requires slightly higher T for reaction. |

| Liquid Alkyl-Amines | DADI | [3-(dimethylamino)propyl]-dimethylindium | Liquid | 150–300 | Low (Needs heating) | Advantage: Liquid at RT (easier handling). Good growth rates with O₃.[2] |

| Beta-Diketonates | In(acac)₃ | In(C₅H₇O₂)₃ | 186 | >350 | Low | Avoid for Low-T: Requires high T for decomposition. Too stable for low-budget processes. |

Decision Logic: Selecting the Right Molecule

Do not default to TMIn simply because it is common. Use this logic flow to determine the optimal precursor for your specific constraints.

Experimental Protocol: The "Self-Validating" ALD Window

Trusting datasheet values is insufficient for high-precision R&D. You must validate the ALD Window —the temperature range where growth is self-limiting and constant.

Protocol: Saturation & Temperature Mapping

Objective: Determine the operational window where Growth Per Cycle (GPC) is invariant to temperature and dose, confirming surface-controlled kinetics.

Reagents:

-

Precursor: In(famd)₃ (Example selection for Low-T).

-

Co-reactant: HPLC-grade H₂O.

-

Carrier Gas: 99.9999% N₂ or Ar.

Step-by-Step Methodology:

-

Precursor Preparation:

-

Load In(famd)₃ into a stainless steel bubbler inside a glovebox (O₂/H₂O < 0.1 ppm).

-

Heat bubbler to 70–85°C to generate sufficient vapor pressure (check lines are heated +10°C higher to prevent condensation).

-

-

Step A: Saturation Curve (at fixed T = 150°C):

-

Fix substrate temperature at 150°C.[3]

-

Perform runs with increasing precursor pulse times: 0.5s, 1.0s, 2.0s, 3.0s, 5.0s.

-

Validation Criteria: GPC must plateau. If GPC continues rising, you have CVD (parasitic decomposition) or insufficient purge.

-

-

Step B: Temperature Window Scan:

-

Fix pulse time at the saturation point determined in Step A (e.g., 2.0s).

-

Vary reactor temperature from 100°C to 300°C in 25°C increments.

-

Measure film thickness using Ellipsometry (Ex-situ) or QCM (In-situ).

-

-

Data Analysis:

-

Plot GPC (Å/cycle) vs. Temperature.

-

Pass: A flat plateau (e.g., 150–275°C).

-

Fail (Low T): Condensation (GPC spikes) or incomplete reaction (GPC drops).

-

Fail (High T): Precursor decomposition (GPC spikes uncontrollably).

-

References

-

Gordon, R. G., et al. (2018). "Obtaining a Low and Wide Atomic Layer Deposition Window (150–275 °C) for In2O3 Films Using an InIII Amidinate and H2O." Chemistry of Materials.

-

Maeng, W. J., et al. (2017).[2] "Thermal atomic layer deposition of In2O3 thin films using dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium and H2O." Journal of Alloys and Compounds.

-

Potts, S. E., & Kessels, W. M. M. (2013). "Coordination chemistry of indium precursors for atomic layer deposition." Coordination Chemistry Reviews.

-

Strem Chemicals. "MOCVD, CVD & ALD Precursors: Trimethylindium & Cyclopentadienyl Indium." Strem Catalog.

-

Gebhard, M., et al. (2016). "Low-temperature atomic layer deposition of indium oxide thin films using trimethylindium and oxygen plasma." Journal of Vacuum Science & Technology A.

Sources

Synthesis Methods for High-Purity Indium Hexafluoropentanedionate: A Comprehensive Technical Guide

Executive Summary

Indium(III) hexafluoroacetylacetonate, formally known as Indium hexafluoropentanedionate or In(hfac)₃ , is a highly fluorinated, volatile β-diketonate complex. While traditionally recognized as a critical precursor for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of transparent conducting oxides (TCOs) [2], its relevance has rapidly expanded into the biomedical sector. For drug development professionals and materials scientists, high-purity In(hfac)₃ serves a dual purpose: it acts as a lipophilic intermediate for synthesizing Indium-111 radiopharmaceuticals used in SPECT imaging, and it enables the conformal coating of advanced 3D biosensors used in pharmacokinetic monitoring [1, 4].

This whitepaper outlines the mechanistic rationale, self-validating protocols, and quality control measures required to synthesize ultra-high-purity In(hfac)₃.

Physicochemical Profile

To ensure predictable behavior during sublimation and downstream applications, it is critical to understand the baseline physicochemical properties of the synthesized complex [3, 5].

Table 1: Quantitative Physicochemical Properties of In(hfac)₃

| Property | Specification / Value |

| Chemical Name | Indium(III) hexafluoroacetylacetonate |

| CAS Registry Number | 34110-72-0 |

| Molecular Formula | C₁₅H₃F₁₈InO₆ |

| Molecular Weight | 735.97 g/mol |

| Appearance | Air-stable white microcrystalline solid |

| Coordination Geometry | Distorted Octahedral (D₃ symmetry) |

| Sublimation Temperature | ~60–80 °C (at |

| Solubility | Soluble in THF, Methanol, Ether, and Chloroform |

Mechanistic Rationale: The Salt Elimination Pathway

The synthesis of In(hfac)₃ is driven by a highly efficient salt elimination (metathesis) reaction between anhydrous Indium(III) chloride (InCl₃) and Sodium hexafluoroacetylacetonate (Na(hfac)) [2].

Causality Behind Experimental Choices: Rather than using the free ligand (1,1,1,5,5,5-hexafluoro-2,4-pentanedione) combined with an amine base—which generates water or amine hydrochlorides that are notoriously difficult to separate from lipophilic fluorinated complexes—we utilize the pre-formed sodium salt, Na(hfac).

-

Thermodynamic Driving Force: The reaction is pushed to completion by the high lattice energy of the precipitated sodium chloride (NaCl) byproduct.

-

Solvent Selection: Anhydrous Tetrahydrofuran (THF) is explicitly chosen because it effectively solubilizes both InCl₃ and Na(hfac) to allow kinetic mixing, whereas NaCl is completely insoluble in THF. This binary solubility profile allows for immediate, self-validating visual feedback (the formation of a white precipitate) and simplifies isolation via Schlenk filtration.

Fig 1: Step-by-step workflow for the synthesis and purification of high-purity In(hfac)₃.

Self-Validating Experimental Protocol

To achieve the ultra-high purity required for ALD precursors or radiopharmaceutical intermediates, the following step-by-step methodology must be executed using standard Schlenk line techniques to maintain strict anhydrous conditions.

Phase 1: Reagent Preparation & Inert Atmosphere

-

Apparatus Preparation: Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar under a high vacuum (

Torr), then backfill with ultra-high purity Nitrogen or Argon.-

Validation Check: The absence of condensation on the flask walls ensures

ppm moisture, preventing the formation of non-volatile Indium hydroxides.

-

-

Reagent Loading: Inside an argon-filled glovebox, weigh 5.00 g (22.6 mmol) of anhydrous InCl₃ and 15.60 g (67.8 mmol, 3.0 eq) of Na(hfac). Transfer to the Schlenk flask.

Phase 2: Salt Elimination Reaction

-

Solvent Addition: Inject 100 mL of anhydrous, degassed THF into the Schlenk flask via a gas-tight syringe at 0 °C (ice bath).

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 12 hours.

-

Validation Check: The immediate formation of a dense, fine white precipitate (NaCl) visually validates the progression of the metathesis reaction.

-

Phase 3: Crude Isolation

-

Filtration: Filter the reaction mixture through a medium-porosity Schlenk frit under a positive pressure of nitrogen to remove the NaCl byproduct.

-

Validation Check: The resulting filtrate must be optically clear. Any turbidity indicates incomplete NaCl removal, necessitating a second filtration.

-

-

Solvent Removal: Remove the THF solvent from the filtrate under reduced pressure using a rotary evaporator, yielding an off-white crude solid.

Phase 4: High-Vacuum Sublimation (Critical Purification)

-

Sublimation Setup: Transfer the crude In(hfac)₃ to a vacuum sublimation apparatus equipped with a water-cooled cold finger.

-

Thermal Processing: Apply a dynamic vacuum (

Torr) and slowly heat the crude material to 60–80 °C using an oil bath. -

Collection: Collect the purified In(hfac)₃ as brilliant white microcrystals from the cold finger.

-

Validation Check: The sublimation process inherently leaves behind any unreacted InCl₃, polymeric species, or hydrated impurities, validating the monomeric purity of the collected crystals [5].

-

Analytical Validation & Quality Control

Before deployment in ALD or biological assays, the synthesized In(hfac)₃ must undergo rigorous quality control:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The spectrum must show strong

stretching frequencies around 1650 -

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR (in CDCl₃): A single sharp singlet at

~6.2 ppm, corresponding to the methine proton of the hfac ligand. -

¹⁹F-NMR (in CDCl₃): A single sharp singlet at

~-76.5 ppm, confirming the chemical equivalence of the

-

Applications in Advanced Drug Development & Materials

The intersection of organometallic chemistry and biomedical engineering relies heavily on high-purity precursors like In(hfac)₃.

1. Next-Generation Biosensors: In(hfac)₃ is utilized in Atomic Layer Deposition (ALD) to grow highly conformal, nanocrystalline Indium Oxide (In₂O₃) thin films [4]. Because ALD relies on self-limiting surface reactions, the extreme volatility and purity of In(hfac)₃ allow it to penetrate deep into nanoporous substrates (such as anodic aluminum oxide). These 3D TCO structures form the conductive backbone of highly sensitive field-effect transistor (FET) biosensors used for real-time pharmacokinetic monitoring of drug molecules in biofluids.

2. Radiopharmaceutical Intermediates: In drug development, tracking the biodistribution of novel biologics (e.g., monoclonal antibodies) is paramount. Indium-111 is a standard isotope for SPECT imaging. Highly pure, lipophilic beta-diketonate complexes of Indium serve as highly reactive intermediates. Their well-defined leaving groups allow for efficient transchelation with bifunctional chelators (like DOTA or DTPA) conjugated to targeting peptides, ensuring high specific activity and radiochemical yield during drug formulation.

References

- American Elements. "this compound | AMERICAN ELEMENTS ®". americanelements.com.

- MOCVD Precursor Encyclopedia.

- ChemBlink.

- Northwestern University. "Atomic Layer Deposition of In2O3 Using Cyclopentadienyl Indium". northwestern.edu.

- ResearchGate. "Investigation of the structure and energy of β-diketonates".

Methodological & Application

Application Notes and Protocols for the MOCVD of Indium Oxide Using Indium(III) Hexafluoroacetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the Metal-Organic Chemical Vapor Deposition (MOCVD) of indium-containing thin films, with a specific focus on the utilization of Indium(III) hexafluoroacetylacetonate, often abbreviated as In(hfac)₃, as a metal-organic precursor. This guide is intended to equip researchers with the fundamental knowledge and practical protocols necessary for the successful deposition of high-quality indium oxide (In₂O₃) thin films.

Introduction to MOCVD and the In(hfac)₃ Precursor

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile thin-film deposition technique that involves the chemical reaction of volatile organometallic precursor compounds in the vapor phase to form a solid material on a heated substrate.[1] The precise control over film thickness, composition, and uniformity makes MOCVD a powerful tool in the fabrication of advanced materials for electronics, optoelectronics, and other high-technology applications.

Why Indium(III) Hexafluoroacetylacetonate?

Indium(III) hexafluoroacetylacetonate, with the chemical formula In(C₅HF₆O₂)₃, is a solid, air-stable organometallic compound. Its utility as an MOCVD precursor stems from a combination of desirable properties:

-

Volatility: The fluorination of the acetylacetonate ligands enhances the volatility of the complex compared to its non-fluorinated counterpart, indium acetylacetonate (In(acac)₃). This increased volatility allows for efficient transport of the precursor to the deposition zone at lower temperatures, minimizing thermal stress on the MOCVD system.

-

Thermal Stability: While sufficiently volatile, In(hfac)₃ exhibits good thermal stability, which is crucial for preventing premature decomposition in the delivery lines before reaching the heated substrate. This stability contributes to better process control and film quality.

-

Clean Decomposition: The hexafluoroacetylacetonate ligands are designed to decompose into volatile byproducts, reducing the incorporation of carbon and other impurities into the growing film.

Critical Process Parameters in MOCVD of In₂O₃

The successful deposition of high-quality In₂O₃ thin films via MOCVD using In(hfac)₃ is contingent on the precise control of several interdependent process parameters. Understanding the role of each parameter is key to optimizing film properties.

Precursor Sublimation Temperature

The In(hfac)₃ precursor is a solid at room temperature and must be heated to generate a sufficient vapor pressure for transport into the MOCVD reactor. This process is known as sublimation. The sublimation temperature directly influences the precursor's partial pressure and, consequently, the growth rate of the film.

Causality: An optimal sublimation temperature ensures a stable and reproducible flux of the precursor to the reactor.

-

Too low a temperature: Results in an insufficient vapor pressure, leading to a very low or non-existent growth rate.

-

Too high a temperature: Can lead to uncontrolled sublimation rates and potential decomposition of the precursor within the bubbler or delivery lines, resulting in inconsistent film growth and potential contamination.

Substrate Temperature

The substrate temperature is one of the most critical parameters in MOCVD, as it provides the thermal energy required for the decomposition of the precursor molecules and the surface reactions that lead to film growth.

Causality:

-

Below the optimal range: The precursor may not fully decompose, leading to the incorporation of unreacted precursor fragments and impurities into the film, resulting in poor crystallinity and electrical properties.

-

Within the optimal range: Promotes the desired surface reactions, leading to the formation of a crystalline In₂O₃ film with good structural and electrical characteristics.

-

Above the optimal range: Can lead to increased desorption of reactive species from the substrate surface, resulting in a decreased growth rate. It can also induce gas-phase reactions and particle formation, which can degrade film quality.

For the deposition of In₂O₃ from fluorinated indium precursors, deposition temperatures in the range of 400-500 °C have been reported to be effective.[2]

Reactor Pressure

The total pressure within the MOCVD reactor affects the mean free path of the gas molecules and the residence time of the precursors over the substrate.

Causality:

-

Lower pressure (e.g., 1-100 Torr): Increases the mean free path of the molecules, leading to more uniform deposition over large areas. It also reduces the likelihood of gas-phase reactions.

-

Higher pressure (e.g., atmospheric pressure): Can increase the growth rate but may lead to less uniform films and an increased probability of gas-phase nucleation.

Low-pressure MOCVD (LP-MOCVD) is often preferred for achieving high-quality, uniform films.

Carrier Gas Flow Rate

An inert carrier gas, such as argon (Ar) or nitrogen (N₂), is used to transport the vaporized precursor from the bubbler to the reactor.

Causality: The carrier gas flow rate through the bubbler determines the amount of precursor vapor carried into the reactor. A higher flow rate will generally lead to a higher precursor concentration in the reactor and thus a higher growth rate, assuming the sublimation rate is not the limiting factor.

Oxidant (Co-reactant) and V/III Ratio

For the deposition of indium oxide, an oxygen source is required. Common oxidants include pure oxygen (O₂), water vapor (H₂O), or nitrous oxide (N₂O). The ratio of the molar flow rate of the group V precursor (oxygen) to the group III precursor (indium) is known as the V/III ratio.

Causality: The V/III ratio significantly impacts the stoichiometry and defect chemistry of the resulting In₂O₃ film.

-

A high V/III ratio: Is generally used to ensure complete oxidation of the indium and to minimize the formation of oxygen vacancies, which can act as charge carriers.

-

A low V/III ratio: May result in oxygen-deficient films with a higher carrier concentration and lower resistivity.

The choice of oxidant can also influence the deposition chemistry and the incorporation of impurities. For instance, using O₂ as the carrier gas can help to suppress carbon impurities in the film.[2]

Summary of MOCVD Process Parameters

The following table provides a summary of typical starting parameters for the MOCVD of In₂O₃ using In(hfac)₃. These parameters should be considered as a starting point and will likely require optimization for a specific MOCVD system and desired film properties.

| Parameter | Typical Range | Rationale |

| In(hfac)₃ Sublimation Temp. | 90 - 150 °C | To achieve sufficient and stable vapor pressure. |

| Substrate Temperature | 400 - 500 °C | To ensure complete precursor decomposition and promote crystalline growth.[2] |

| Reactor Pressure | 1 - 100 Torr | To enhance film uniformity and minimize gas-phase reactions. |

| Carrier Gas (Ar or N₂) Flow | 10 - 100 sccm | To control the delivery rate of the In(hfac)₃ precursor. |

| Oxidant (O₂) Flow Rate | 20 - 200 sccm | To provide the oxygen source for In₂O₃ formation. |

| V/III Ratio | > 10 | To ensure complete oxidation and control film stoichiometry. |

Experimental Protocol: MOCVD of In₂O₃

This protocol outlines a general procedure for the deposition of In₂O₃ thin films on a silicon substrate using a horizontal cold-wall MOCVD reactor. Note: All operations should be performed by trained personnel in a well-ventilated area, and all safety precautions for handling the precursor and operating the MOCVD system must be strictly followed.

Materials and Equipment

-

Indium(III) hexafluoroacetylacetonate (In(hfac)₃) precursor

-

Silicon (100) substrates

-

MOCVD reactor system equipped with:

-

Substrate heater

-

Gas lines and mass flow controllers for carrier gas and oxidant

-

Low-pressure control system

-

Precursor bubbler with temperature and pressure control

-

-

High-purity argon (Ar) or nitrogen (N₂) carrier gas

-

High-purity oxygen (O₂)

Substrate Preparation

-

Clean the silicon substrates using a standard RCA cleaning procedure or a similar method to remove organic and inorganic contaminants.

-

Dry the substrates with a stream of dry nitrogen and immediately load them into the MOCVD reactor load-lock.

Deposition Procedure

-

System Preparation:

-

Load the In(hfac)₃ precursor into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox).

-

Install the bubbler into the MOCVD system and gently heat the delivery lines to a temperature slightly above the bubbler temperature to prevent precursor condensation.

-

Evacuate the reactor to its base pressure.

-

-

Deposition:

-

Heat the substrate to the desired deposition temperature (e.g., 450 °C).

-

Set the In(hfac)₃ bubbler temperature to the desired sublimation temperature (e.g., 120 °C).

-

Introduce the carrier gas (e.g., Ar at 50 sccm) through the bubbler to transport the precursor vapor into the reactor.

-

Simultaneously, introduce the oxidant (e.g., O₂ at 100 sccm) into the reactor through a separate line.

-

Maintain the desired reactor pressure (e.g., 10 Torr) throughout the deposition.

-

Continue the deposition for the desired time to achieve the target film thickness.

-

-

Cooldown and Unloading:

-

After the deposition is complete, stop the precursor and oxidant flows.

-

Cool down the substrate to room temperature under a continuous flow of inert gas.

-

Vent the reactor to atmospheric pressure with inert gas and unload the coated substrates.

-

Visualization of the MOCVD Workflow

The following diagram illustrates the key stages of the MOCVD process for In₂O₃ deposition.

Caption: A simplified representation of the In(hfac)₃ decomposition.

The hexafluoroacetylacetonate ligands are expected to break down into smaller, volatile fluorinated organic fragments, which are then removed from the reactor via the exhaust system. The presence of oxygen is crucial for the formation of the indium oxide film.

Safety and Handling of Indium(III) Hexafluoroacetylacetonate

Indium(III) hexafluoroacetylacetonate and its decomposition byproducts may pose health risks. It is imperative to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General safety precautions include:

-

Handling: Always handle the precursor in a well-ventilated area, preferably within a fume hood or a glovebox. [3]Avoid inhalation of dust and contact with skin and eyes. [3]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store the precursor in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Indium(III) hexafluoroacetylacetonate is a viable precursor for the MOCVD of high-quality indium oxide thin films. By carefully controlling the process parameters, particularly the precursor sublimation temperature, substrate temperature, and V/III ratio, researchers can tailor the structural and electrical properties of the deposited films for a wide range of applications. This guide provides a foundational understanding and a practical starting point for the exploration of this promising material system. Further optimization and in-depth characterization will be necessary to achieve device-quality films for specific applications.

References

-

American Elements. Indium Hexafluoropentanedionate. Available from: [Link]

-

Ni, J., et al. (2005). MOCVD-derived highly transparent, conductive zinc- and tin-doped indium oxide thin films: precursor synthesis, metastable phase film growth and characterization, and application as anodes in polymer light-emitting diodes. Journal of the American Chemical Society, 127(15), 5613-24. Available from: [Link]

-

Kim, J. Y., et al. (2003). Fluorinated aminoalkoxide and ketoiminate indium complexes as MOCVD precursors for In2O3 thin film deposition. Inorganic Chemistry, 42(19), 6041-9. Available from: [Link]

-

Kakanakova-Georgieva, A., et al. (2021). Material proposal for 2D indium oxide. Applied Surface Science, 548, 149275. Available from: [Link]

-

Igumenov, I. K., et al. (1986). Saturated vapour pressure of tris-hexafluoroacetylacetonates of metals of the first transition series. Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, Seriya Khimicheskikh Nauk, (5), 54-57. Available from: [Link]

-

Barry, S. T., et al. (2011). Chemical vapour deposition of In2O3 thin films from a tris-guanidinate indium precursor. Dalton Transactions, 40(37), 9425-30. Available from: [Link]

-

Fatila, E. M., et al. (2012). Syntheses and crystal structures of anhydrous Ln(hfac)3(monoglyme). Ln = La, Ce, Pr, Sm, Eu, Gd, Tb, Dy, Er, Tm. Dalton Transactions, 41(4), 1352-1362. Available from: [Link]

-

O'Brien, N. J., et al. (2021). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth. ChemRxiv. Available from: [Link]

-

Aleksandrov, Yu. A., et al. (1980). Thermal decomposition of indium trialkylated compounds. Zhurnal Obshchei Khimii, 50(12), 2642-2645. Available from: [Link]

-

Maeng, W. J., et al. (2017). Thermal atomic layer deposition of In2O3 thin films using dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium and H2O. Applied Surface Science, 416, 83-89. Available from: [Link]

- Pierson, H. O. (1999). Handbook of Chemical Vapor Deposition (CVD)

-

Hepp, A. F., et al. (2005). Synthesis, Characterization and Decomposition Studies of Tris(N,N-dibenzyldithiocarbamato) Indium(III): Chemical Spray Deposition of Polycrystalline CuInS2 on Copper Films. NASA Technical Reports Server. Available from: [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

-

Fochi, G., et al. (2021). Macrocycle supported dinuclear lanthanide complexes with different β-diketonate co-ligands displaying zero field single-molecule magnet behavior. Dalton Transactions, 50(23), 7954-7965. Available from: [Link]

-

PubChem. (n.d.). Indium acetylacetonate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Fatila, E. M., et al. (2012). Syntheses and crystal structures of anhydrous Ln(hfac)3(monoglyme). Ln = La, Ce, Pr, Sm, Eu, Gd, Tb, Dy, Er, Tm. Dalton Transactions, 41(4), 1352-1362. Available from: [Link]

-

O'Brien, N. J., et al. (2021). Synthesis and Thermal Study of Hexacoordinated Aluminum(III) Triazenides for Use in Atomic Layer Deposition. Inorganics, 9(4), 28. Available from: [Link]

-

Ereztech. (n.d.). Indium (III) trifluoroacetylacetonate. Available from: [Link]

-

NIST. (n.d.). Indium tris(acetylacetonate). In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

-

Charles, R. G., & Pawlikowski, M. A. (1958). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. The Journal of Physical Chemistry, 62(4), 440-444. Available from: [Link]

-

Fochi, G., et al. (2022). Macrocycle supported dinuclear lanthanide complexes with different β-diketonate co-ligands displaying zero field single-molecule magnet behaviour. Dalton Transactions, 51(20), 7954-7965. Available from: [Link]

-

Morris, R. J., & Kaska, W. C. (1966). Infrared Spectra of Metal Chelate Compounds of Hexafluoroacetylacetone. Inorganic Chemistry, 5(2), 226-229. Available from: [Link]

Sources

Application Note & Protocol: Atomic Layer Deposition of Indium Oxide with In(hfac)₃

Introduction: The Promise and Challenge of Indium Oxide ALD

Indium oxide (In₂O₃) is a wide-bandgap semiconductor that is a cornerstone material for transparent conducting oxides (TCOs).[1][2] Its high electrical conductivity and optical transparency in the visible spectrum make it indispensable in a myriad of optoelectronic devices, including flat-panel displays, solar cells, and touch screens.[1][2] Atomic Layer Deposition (ALD) offers a compelling route for the fabrication of In₂O₃ thin films due to its ability to produce highly conformal, uniform films with precise thickness control at the atomic level.[3]

The choice of precursor is paramount in developing a successful ALD process. While various indium precursors have been explored, β-diketonates such as Indium(III) hexafluoroacetylacetonate (In(hfac)₃) present an interesting, albeit challenging, option. The fluorinated ligands in In(hfac)₃ can enhance its volatility compared to non-fluorinated counterparts, a desirable characteristic for an ALD precursor. However, the thermal stability and reactivity of β-diketonate precursors require careful consideration to establish a stable ALD window.[4][5] This application note provides a comprehensive guide for researchers on the ALD of In₂O₃ using In(hfac)₃, with a focus on the underlying scientific principles, a detailed experimental protocol, and a discussion of the potential challenges and their mitigation.

The In(hfac)₃ Precursor: Properties and Considerations

In(hfac)₃ is a solid organometallic compound with the chemical formula In(C₅HF₆O₂)₃. Its volatility is a key advantage, though it requires elevated temperatures for sufficient vapor pressure for ALD applications. The thermal properties of In(hfac)₃ are critical to defining the ALD process window.

Key Properties of In(hfac)₃:

-

Volatility: Sufficient vapor pressure for ALD is typically achieved at temperatures in the range of 140-180°C.

-

Thermal Stability: While relatively stable, In(hfac)₃ can be prone to decomposition at higher temperatures, which can lead to a loss of self-limiting growth and the introduction of impurities into the film.

-

Reactivity: The reactivity of In(hfac)₃ with common oxygen sources like water can be sluggish. Therefore, a more potent oxidant such as ozone (O₃) is generally required to facilitate the ligand exchange reactions necessary for ALD.[4][5]

The ALD Process for In₂O₃ using In(hfac)₃ and Ozone

The ALD of In₂O₃ from In(hfac)₃ and ozone is a cyclical process, with each cycle ideally depositing a sub-monolayer of indium oxide. A typical ALD cycle consists of four distinct steps:

-

In(hfac)₃ Pulse: A pulse of vaporized In(hfac)₃ is introduced into the reactor. The precursor molecules adsorb and react with the hydroxylated substrate surface.

-

Purge 1: An inert gas, such as nitrogen or argon, is flowed through the reactor to remove any unreacted In(hfac)₃ and volatile byproducts.

-

Ozone Pulse: A pulse of ozone is introduced to react with the adsorbed indium precursor, forming indium oxide and volatile byproducts.

-

Purge 2: The inert gas is used again to purge the reactor of any unreacted ozone and byproducts.

This cycle is repeated until the desired film thickness is achieved.

Visualizing the ALD Cycle

Caption: A schematic of the four-step ALD cycle for the deposition of In₂O₃ using In(hfac)₃ and ozone.

Proposed Reaction Mechanism

The surface chemistry of the ALD process is complex. A simplified, proposed reaction mechanism is as follows:

Step 1: In(hfac)₃ Pulse The In(hfac)₃ precursor reacts with surface hydroxyl (-OH) groups:

Substrate-OH* + In(hfac)₃(g) → Substrate-O-In(hfac)₂* + H(hfac)(g)

Step 3: Ozone Pulse Ozone reacts with the adsorbed precursor, leading to the formation of In-O-In bonds and the removal of the remaining hfac ligands as volatile byproducts like CO₂, H₂O, and HF.

Substrate-O-In(hfac)₂* + O₃(g) → Substrate-In₂O₃ + volatile byproducts

Caption: A simplified representation of the surface reactions during the ALD of In₂O₃ with In(hfac)₃ and ozone.

Experimental Protocol

This protocol provides a starting point for the ALD of In₂O₃ using In(hfac)₃. Optimization will be necessary for specific ALD reactors and substrates.

Substrate Preparation

-

Clean substrates (e.g., silicon wafers, glass) using a standard cleaning procedure (e.g., RCA clean for Si).

-

Ensure the substrate surface is hydrophilic to provide sufficient -OH groups for the initial precursor reaction. A brief O₂ plasma treatment can be beneficial.

ALD Process Parameters

| Parameter | Recommended Starting Value | Notes |

| Substrate Temperature | 200 - 350 °C | The ALD window needs to be determined empirically. Lower temperatures may lead to incomplete reactions, while higher temperatures risk precursor decomposition. |

| In(hfac)₃ Source Temp. | 150 - 170 °C | Adjust to achieve a stable vapor pressure. |

| In(hfac)₃ Pulse Time | 0.5 - 2.0 s | Should be long enough to saturate the substrate surface. |

| Purge Time 1 | 5 - 15 s | Sufficient to remove all non-adsorbed precursor and byproducts. |

| Ozone Concentration | 150 - 250 g/m³ | Higher concentrations can enhance reactivity. |

| Ozone Pulse Time | 0.5 - 2.0 s | Should be sufficient for complete reaction with the adsorbed precursor. |

| Purge Time 2 | 5 - 15 s | To remove unreacted ozone and byproducts. |

| Carrier Gas Flow | 50 - 200 sccm | Typically N₂ or Ar. |

| Reactor Pressure | 0.1 - 1.0 Torr | Dependent on the specific ALD reactor design. |

Procedure for Determining the ALD Window

-

Growth Rate vs. Precursor Pulse: Fix all other parameters and vary the In(hfac)₃ pulse time. The growth per cycle (GPC) should increase and then saturate. The optimal pulse time is in the saturation region.

-

Growth Rate vs. Ozone Pulse: Similarly, vary the ozone pulse time while keeping other parameters constant to find the saturation point.

-

Growth Rate vs. Temperature: With optimized pulse and purge times, perform depositions at various substrate temperatures (e.g., in 25°C increments from 200°C to 400°C). The ALD window is the temperature range where the GPC is constant.

Characterization of In₂O₃ Films

The properties of the deposited In₂O₃ films should be thoroughly characterized to assess the quality of the ALD process.

| Property | Characterization Technique | Expected Results |

| Thickness & Growth Rate | Ellipsometry, X-ray Reflectivity (XRR) | Uniform thickness, constant GPC within the ALD window. |

| Crystallinity | X-ray Diffraction (XRD) | As-deposited films may be amorphous or polycrystalline depending on the deposition temperature. Post-deposition annealing can improve crystallinity. |

| Surface Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Smooth, pinhole-free surfaces are desirable. |

| Composition & Purity | X-ray Photoelectron Spectroscopy (XPS) | Should confirm the presence of In and O in the correct stoichiometry. Check for carbon and fluorine residues. |

| Optical Properties | UV-Vis Spectroscopy | High transparency (>85%) in the visible range. The optical bandgap can be determined from a Tauc plot. |

| Electrical Properties | Four-Point Probe, Hall Effect Measurements | Determine resistivity, carrier concentration, and mobility. These are critical for TCO applications. |

Potential Applications

High-quality In₂O₃ films grown by ALD have numerous applications in advanced technologies:

-

Transparent Electrodes: In solar cells, LEDs, and flat-panel displays.[4][6]

-

Thin-Film Transistors (TFTs): As the active channel layer.

-

Gas Sensors: The high surface-to-volume ratio of thin films makes them sensitive to gas analytes.

-

Antireflective Coatings: Leveraging their refractive index and transparency.[4]

Troubleshooting and Expert Insights

The ALD of In₂O₃ with In(hfac)₃ can be challenging. Here are some common issues and potential solutions:

-

Low Growth Rate: This could be due to insufficient precursor or oxidant exposure, or a low reaction temperature. Increase pulse times or the deposition temperature.

-

Non-saturating Growth: This indicates a CVD-like growth component, likely due to precursor decomposition at excessively high temperatures. Reduce the deposition temperature.

-

Film Contamination (Carbon/Fluorine): Incomplete reactions can leave ligand fragments in the film. Increase the ozone pulse time, concentration, or deposition temperature to promote complete combustion of the ligands.

-

Poor Film Uniformity: This can result from inadequate precursor delivery or non-uniform temperature across the substrate. Check the precursor delivery lines and the temperature profile of the reactor.

Conclusion

The atomic layer deposition of indium oxide using In(hfac)₃ is a process that requires careful optimization and an understanding of the underlying precursor chemistry. While challenging, the potential to deposit high-quality, conformal In₂O₃ films makes it a worthwhile endeavor for researchers in materials science and semiconductor device fabrication. By systematically determining the ALD window and thoroughly characterizing the resulting films, it is possible to develop a robust and reproducible process for a variety of advanced applications.

References

- Advancements in Transparent Conductive Oxides for Photoelectrochemical Applic

- Understanding Transparent Conducting Oxides (TCOs) - AEM Deposition. (2025). AEM Deposition.

- Transparent conducting and semiconducting oxides and their applic

- What are Transparent Conductive Oxides? (2025). Ossila.

- Atomic Layer Deposition of In2O3 Using Cyclopentadienyl Indium: A New Synthetic Route to Transparent Conducting Oxide Films. Northwestern University.

- Growth Temperature Influence on Atomic-Layer-Deposited In2O3 Thin Films and Their Application in Inorganic Perovskite Solar Cells. PMC.

- Transparent Conductive Oxide Films and Their Applications in Silicon Heterojunction and Perovskite/Silicon Tandem Photovoltaics.

- Performance modulation of transparent ALD indium oxide films on flexible substrates: transition between metal-like conductor and high performance semiconductor st

- Atomic Layer Deposition of Rare Earth Oxides.

- Ozone as an alternative oxygen source for the ALD of Al-doped ZnO films. AIP Publishing.

- Investigations of Structural and Electrical Properties of ALD Films Formed with the Ozone Precursor. PMC.

- Applications of Metal Diketon

- Spontaneous decomposition of dimethyl gold hexafluoroacetylacetonate on ion bombarded surfaces. IBM Research.

- ALD Precursor Safety And Handling Best Practices.

- Atomic layer deposition of thin films: from a chemistry perspective. Researching.

- Precursors as enablers of ALD technology: Contributions from University of Helsinki.

- Indium(III)

- Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. Semantic Scholar.

- The Consequences of Random Sequential Adsorption for the Precursor Packing and Growth-Per-Cycle of Atomic Layer Deposition Processes.

- Indium acetylaceton

- Accurate Determination of Vapor Pressures of Novel ALD Precursors.

- VAPOR PRESSURE 6-60. CRC Handbook of Chemistry and Physics.

- The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes.

- APPLICATION NOTE - Physical Constants of Pure Indium.

- TA5001 - Thermal change of indium acetylaceton

- Indium (III)

- ALD Precursors. UCL Discovery.

- Saturation vapor pressure of the mixed-ligand calcium bis(hexafluoroacetylacetonate) complex with dyglime and water.

- NUCLEATION INHIBITION AND ENHANCEMENT IN CHEMICAL VAPOR DEPOSITION. IDEALS.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ALD of high-quality hydrogen-doped indium oxide – a mini-review – Atomic Limits [atomiclimits.com]

- 3. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]